

Spectroscopic Profile of (S)-1-Phenylpropan-2ol: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	(S)-1-Phenylpropan-2-ol	
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This technical guide provides a comprehensive overview of the spectroscopic data for **(S)-1-Phenylpropan-2-ol**, a chiral alcohol of significant interest in chemical research and drug development. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format for easy reference and comparison. Detailed experimental protocols for acquiring this data are also provided, along with a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-phenylpropan-2-ol. It is important to note that in a non-chiral solvent, the NMR and IR spectra of the (S)-enantiomer are identical to those of the racemic mixture. The mass spectrum is also independent of the stereochemistry.

1.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum of 1-phenylpropan-2-ol in a deuterated solvent such as CDCl₃ provides information about the chemical environment of the hydrogen atoms in the molecule.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.35 - 7.15	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~4.05	Sextet	1H	Methine proton (- CH(OH)-)
~2.75	Multiplet	2H	Methylene protons (- CH ₂ -)
~1.20	Doublet	3H	Methyl protons (-CH₃)
Variable	Broad Singlet	1H	Hydroxyl proton (-OH)

1.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment	
~138.5	Quaternary Aromatic Carbon (C-ipso)	
~129.4	Aromatic Carbons (C-ortho/C-meta)	
~128.5	Aromatic Carbons (C-ortho/C-meta)	
~126.3	Aromatic Carbon (C-para)	
~70.5	Methine Carbon (-CH(OH)-)	
~45.8	Methylene Carbon (-CH ₂ -)	
~22.8	Methyl Carbon (-CH₃)	

1.3. IR (Infrared) Spectroscopy Data

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3370	Broad, Strong	O-H stretch (alcohol)
~3085, 3065, 3030	Medium	C-H stretch (aromatic)
~2970, 2930, 2875	Strong	C-H stretch (aliphatic)
~1605, 1495, 1450	Medium to Weak	C=C stretch (aromatic ring)
~1090	Strong	C-O stretch (secondary alcohol)
~745, 700	Strong	C-H out-of-plane bend (monosubstituted benzene)

1.4. MS (Mass Spectrometry) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule upon ionization. The data presented is for Electron Ionization (EI).

m/z	Relative Intensity (%)	Assignment
136	~5	[M]+ (Molecular ion)
121	~15	[M - CH ₃] ⁺
92	~100	[C7H8]+ (Tropylium ion rearrangement)
91	~80	[C ₇ H ₇]+ (Tropylium ion)
77	~10	[C ₆ H ₅] ⁺ (Phenyl cation)
45	~30	[C ₂ H ₅ O] ⁺

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: A sample of **(S)-1-phenylpropan-2-ol** (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube.
- 1H NMR Acquisition:
 - The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.
 - A standard one-pulse sequence is used.
 - The number of scans can range from 8 to 16 for a concentrated sample.
 - The spectral width is set to cover the expected proton chemical shift range (e.g., 0-10 ppm).
 - The relaxation delay (d1) is typically set to 1-2 seconds.
- ¹³C NMR Acquisition:
 - The spectrum is acquired on the same spectrometer.
 - A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
 - A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.
 - The spectral width is set to cover the expected carbon chemical shift range (e.g., 0-150 ppm).
 - To differentiate between enantiomers, a chiral solvating agent or a chiral shift reagent
 (e.g., Eu(hfc)₃) can be added to the NMR sample, which may induce separate signals for
 the (R) and (S) enantiomers.[1]

2.2. Infrared (IR) Spectroscopy

 Sample Preparation: As 1-phenylpropan-2-ol is a liquid at room temperature, the IR spectrum can be obtained neat (without a solvent). A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.



Data Acquisition:

- A Fourier Transform Infrared (FT-IR) spectrometer is used.
- A background spectrum of the empty sample holder (or the salt plates) is recorded first.
- The sample is then placed in the spectrometer, and the sample spectrum is recorded.
- The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
- Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

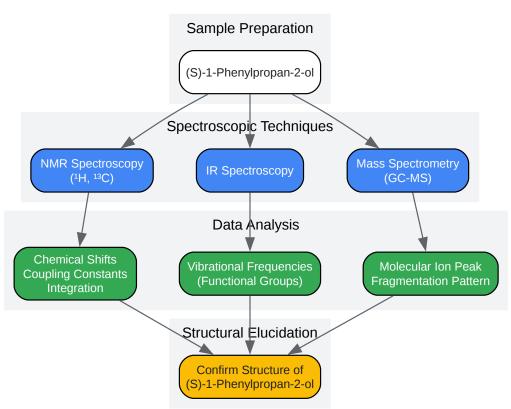
2.3. Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - For a volatile compound like 1-phenylpropan-2-ol, Gas Chromatography-Mass
 Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, which separates it from any impurities. The separated compound then enters the mass spectrometer.
 - Electron Ionization (EI) is a standard ionization method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis and Detection:
 - The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
 - A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **(S)-1-Phenylpropan-2-ol**.





Spectroscopic Analysis Workflow for (S)-1-Phenylpropan-2-ol

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Spectroscopic analysis workflow.

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References

• 1. (S)-1-Phenylpropan-2-ol | 1517-68-6 | Benchchem [benchchem.com]







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